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Compound of Interest

Compound Name: Propargyl-PEG3-OCH2-Boc

Cat. No.: B1679632 Get Quote

In-Depth Technical Guide: Propargyl-PEG3-
OCH2-Boc
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

applications of Propargyl-PEG3-OCH2-Boc, a bifunctional linker critical in the development of

Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Information
Propargyl-PEG3-OCH2-Boc is a heterobifunctional molecule featuring a terminal alkyne group

(propargyl) and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances

solubility and provides optimal length and flexibility for its applications.

Chemical Structure and Properties
Molecular Formula: C₁₅H₂₆O₆[1]

Molecular Weight: 302.36 g/mol [1]

The structure consists of a propargyl group for click chemistry, a triethylene glycol (PEG3)

spacer, and a tert-butyloxycarbonyl (Boc) protected acetal, which upon deprotection reveals a

reactive aldehyde or can be further modified.
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Below is a summary of its key physicochemical and computational properties.

Property Value Reference

Molecular Formula C₁₅H₂₆O₆ [1]

Molecular Weight 302.36 g/mol [1]

CAS Number 888010-02-4 [1]

Purity ≥98% [1]

Topological Polar Surface Area

(TPSA)
63.22 Å² [1]

logP 1.0277 [1]

Hydrogen Bond Acceptors 6 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 12 [1]

SMILES
C#CCOCCOCCOCCOCC(OC(

C)(C)C)=O
[1]

Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.[2] The linker is a critical component of a PROTAC, connecting the E3 ligase

ligand and the target protein ligand. The length and composition of the linker are crucial for the

formation of a stable and productive ternary complex.[3]

Propargyl-PEG3-OCH2-Boc serves as a versatile building block for PROTAC synthesis. The

propargyl group allows for the facile and efficient conjugation to an azide-functionalized ligand

via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2] The Boc-

protected end can be deprotected to reveal a handle for conjugation to the other ligand,

typically through amide bond formation or other chemistries.

Caption: Mechanism of PROTAC-mediated protein degradation.
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Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using a

propargyl-PEG linker like Propargyl-PEG3-OCH2-Boc. This involves the initial deprotection

and amide coupling of the linker to one ligand, followed by a CuAAC click reaction to attach the

second, azide-modified ligand.

Step 1: Boc Deprotection and Amide Coupling
Boc Deprotection: Dissolve Propargyl-PEG3-OCH2-Boc in a suitable solvent such as

dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room

temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and TFA

under reduced pressure to yield the deprotected amine intermediate.

Amide Coupling: Dissolve the amine-containing ligand (1.0 equivalent) and the deprotected

propargyl-PEG linker (1.1 equivalents) in an anhydrous solvent like dimethylformamide

(DMF).

Add coupling reagents such as HATU (1.2 equivalents) and a non-nucleophilic base like

diisopropylethylamine (DIPEA) (2.0 equivalents).

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-

MS.

Upon completion, quench the reaction with water and extract the product with an appropriate

organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the resulting propargyl-functionalized ligand by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
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Reaction Setup: Dissolve the propargyl-functionalized ligand from Step 1 (1.0 equivalent)

and the azide-containing ligand (1.0-1.2 equivalents) in a suitable solvent system, such as a

mixture of tert-butanol and water.

Catalyst Addition: To the solution, add copper(II) sulfate (CuSO₄) (0.1-0.2 equivalents)

followed by sodium ascorbate (0.2-0.4 equivalents) to reduce Cu(II) to the active Cu(I)

species in situ.

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is

typically open to the air.

Monitoring: Monitor the reaction progress by LC-MS until the starting materials are

consumed.

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract

the product with an organic solvent. The crude product is then purified, typically by

preparative reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the

final PROTAC.

Characterization: Confirm the structure and purity of the final PROTAC using techniques

such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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PROTAC Synthesis Workflow

Start Materials:
- Propargyl-PEG3-OCH2-Boc

- Ligand 1 (Amine-functionalized)
- Ligand 2 (Azide-functionalized)

Boc Deprotection
(TFA, DCM)

Amide Coupling
(HATU, DIPEA, DMF)

Deprotected Linker + Ligand 1

Purification 1
(Column Chromatography)

CuAAC Click Reaction
(CuSO4, NaAsc, tBuOH/H2O)

Propargyl-Linker-Ligand 1

Purification 2
(RP-HPLC)

Crude PROTAC + Ligand 2

Characterization
(NMR, HRMS)

Final PROTAC

Click to download full resolution via product page

Caption: General workflow for PROTAC synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1679632?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/888010-02-4.html
https://www.medchemexpress.com/propargyl-peg3-och2-boc.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Utilizing_Propargyl_PEG7_acid_in_PROTAC_Development.pdf
https://www.benchchem.com/product/b1679632#propargyl-peg3-och2-boc-molecular-weight-and-formula
https://www.benchchem.com/product/b1679632#propargyl-peg3-och2-boc-molecular-weight-and-formula
https://www.benchchem.com/product/b1679632#propargyl-peg3-och2-boc-molecular-weight-and-formula
https://www.benchchem.com/product/b1679632#propargyl-peg3-och2-boc-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679632?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

